Cas no 1705882-40-1 ((2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone)

(2-Bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a heterocyclic compound featuring a pyrazolo-pyrido-pyrimidine core, offering structural complexity and potential utility in medicinal chemistry. The presence of a 2-bromophenyl moiety enhances its versatility as an intermediate for further functionalization via cross-coupling reactions. The fused tricyclic scaffold provides rigidity, which may improve binding affinity in biological targets. Its moderate lipophilicity, influenced by the bromine substituent and carbonyl linkage, suggests favorable pharmacokinetic properties. This compound is suitable for research applications, particularly in the development of kinase inhibitors or other small-molecule therapeutics. High purity and well-defined synthetic routes ensure reproducibility for experimental use.
(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone structure
1705882-40-1 structure
商品名:(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
CAS番号:1705882-40-1
MF:C17H15BrN4O
メガワット:371.231202363968
CID:6258017
PubChem ID:90628338

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone 化学的及び物理的性質

名前と識別子

    • (2-bromophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
    • (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
    • F6472-7279
    • AKOS025101803
    • 1705882-40-1
    • 11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
    • インチ: 1S/C17H15BrN4O/c1-11-8-16-19-9-12-10-21(7-6-15(12)22(16)20-11)17(23)13-4-2-3-5-14(13)18/h2-5,8-9H,6-7,10H2,1H3
    • InChIKey: PZPUGCIYSAGWSW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C(N1CC2C=NC3=CC(C)=NN3C=2CC1)=O

計算された属性

  • せいみつぶんしりょう: 370.04292g/mol
  • どういたいしつりょう: 370.04292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 50.5Ų

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6472-7279-20μmol
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6472-7279-2mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6472-7279-30mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F6472-7279-2μmol
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6472-7279-5mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6472-7279-15mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6472-7279-10mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6472-7279-1mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6472-7279-75mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F6472-7279-25mg
11-(2-bromobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
1705882-40-1 90%+
25mg
$163.5 2023-05-17

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone 関連文献

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanoneに関する追加情報

Comprehensive Analysis of (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone (CAS No. 1705882-40-1)

The compound (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone (CAS No. 1705882-40-1) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and medicinal chemistry research. Its unique scaffold combines a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a 2-bromophenyl substituent, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

Recent studies have highlighted the importance of heterocyclic compounds in modern drug development, with the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine moiety being a key pharmacophore. The presence of the 2-bromophenyl group enhances the compound's binding affinity to specific biological targets, which aligns with current trends in structure-activity relationship (SAR) optimization. This molecule's CAS No. 1705882-40-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

From a synthetic chemistry perspective, the preparation of (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves multi-step reactions, including palladium-catalyzed cross-coupling and cyclization strategies. These methods are widely discussed in organic chemistry forums, as researchers seek efficient protocols for similar N-heterocyclic systems. The compound's molecular weight and solubility profile make it suitable for various formulation approaches, a topic of high interest in pre-clinical development circles.

The pharmacological potential of this compound extends beyond its immediate structure. Computational modeling studies suggest that derivatives of 1705882-40-1 could interact with multiple enzyme families, including those involved in signal transduction pathways. This versatility addresses a common search query among medicinal chemists: "multi-target drug design strategies." The 2-methyl substitution pattern on the dihydropyrazolo ring appears crucial for metabolic stability, another hot topic in drug discovery discussions.

Analytical characterization of CAS No. 1705882-40-1 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for quality control in pharmaceutical manufacturing, a sector increasingly focused on process chemistry optimization. The bromine atom in the structure provides a convenient handle for further derivatization, making this compound a valuable intermediate in library synthesis for high-throughput screening programs.

Environmental and safety assessments of (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone indicate compliance with standard laboratory handling protocols. This aspect is particularly important given the pharmaceutical industry's growing emphasis on green chemistry principles. Researchers frequently inquire about the compound's stability under various conditions, reflecting practical concerns in experimental design and storage.

In conclusion, 1705882-40-1 represents an important example of modern heterocyclic drug-like molecules. Its structural features and potential biological activities align with several trending research areas, including fragment-based drug discovery and covalent inhibitor design. As the scientific community continues to explore its applications, this compound will likely remain a subject of intense study and discussion in peer-reviewed literature and patent filings.

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